Barrelin

Description

Properties

IUPAC Name |

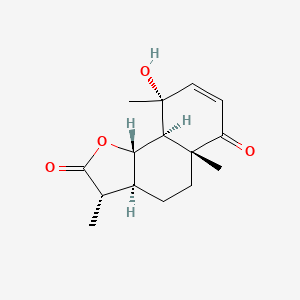

9-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g][1]benzofuran-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7-9,11-12,18H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPDZEACIWDCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2OC1=O)C(C=CC3=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vulgarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3162-56-9 | |

| Record name | Vulgarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | Vulgarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Brefeldin A: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for studying protein trafficking and the dynamics of the Golgi apparatus. Its potent and reversible inhibitory effects on the secretory pathway have been extensively characterized, revealing intricate details of vesicular transport. This technical guide provides a comprehensive overview of Brefeldin A's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Targeting the Arf1-GEF Interface

The primary molecular target of Brefeldin A is the guanine nucleotide exchange factor (GEF) GBF1 (Golgi-specific Brefeldin A resistance factor 1). BFA does not directly inhibit the enzymatic activity of GBF1 in a classical competitive manner. Instead, it acts as an uncompetitive inhibitor, binding to a transient intermediate complex formed between GBF1, the small GTPase ADP-ribosylation factor 1 (Arf1) in its GDP-bound state, and the Golgi membrane.[1][2]

This binding event stabilizes the abortive Arf1-GDP-GBF1 complex, preventing the exchange of GDP for GTP on Arf1.[2] The activation of Arf1 to its GTP-bound form is a critical prerequisite for the recruitment of the COPI coat protein complex to the Golgi membranes. Consequently, the BFA-induced inhibition of Arf1 activation leads to the dissociation of COPI coats from the Golgi apparatus.[1]

The loss of the COPI coat has two major consequences:

-

Inhibition of Anterograde Transport: The formation of COPI-coated vesicles responsible for anterograde transport from the endoplasmic reticulum (ER) to the Golgi and within the Golgi cisternae is blocked.[1][3] This leads to the accumulation of newly synthesized proteins in the ER.[4]

-

Induction of Retrograde Transport: In the absence of COPI-mediated budding, a retrograde transport pathway is initiated. This results in the formation of long membrane tubules that extend from the Golgi and fuse with the ER.[5][6] This process leads to the rapid and dramatic disassembly of the Golgi apparatus and the redistribution of Golgi-resident enzymes and proteins back into the ER.[3][4][6] This effect is typically reversible upon removal of BFA.[4]

Secondary Mechanism: ADP-Ribosylation of CtBP1/BARS

In addition to its primary effect on the Arf1-GEF pathway, Brefeldin A can also induce the ADP-ribosylation of the C-terminal binding protein 1/brefeldin A-ADP-ribosylated substrate (CtBP1/BARS). This process is mediated by the enzyme CD38 and involves the formation of a BFA-ADP-ribose conjugate. The subsequent covalent modification of CtBP1/BARS inhibits its function in membrane fission, further contributing to the disruption of Golgi structure and function.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Brefeldin A.

| Parameter | Value | Cell Line / System | Reference |

| IC50 for ATPase Inhibition | 0.2 µM | HCT 116 cells | [7] |

| Effective Concentration for Golgi Disassembly | 0.125 - 10 µg/mL | Various cell types | [4][8] |

| Time to Induce Golgi Disassembly | 5 - 10 minutes | HeLa cells | [5] |

| GBF1 Residence Time on Golgi (t1/2) | ~17 seconds | CHO cells | [9] |

| BFA Effect on GBF1 Residence Time | Stabilizes GBF1 on Golgi membranes | Mammalian cells | [9][10][11] |

| Dissociation Time Constant (τoff) of BFA from Arf1-GDP-Sec7d complex | ~160 - 203 seconds | In vitro | [12] |

Note: The effective concentration and kinetics of Brefeldin A can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate and characterize the mechanism of action of Brefeldin A are provided below.

Immunofluorescence Microscopy for Visualization of Golgi Disassembly

This protocol allows for the direct observation of the morphological changes to the Golgi apparatus upon Brefeldin A treatment.

Materials:

-

Cells grown on glass coverslips

-

Complete cell culture medium

-

Brefeldin A stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and grow to the desired confluency.

-

Brefeldin A Treatment: Treat the cells with the desired concentration of Brefeldin A (typically 1-10 µg/mL) in pre-warmed complete medium for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO) for comparison.

-

Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Wash the cells once with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Nuclear Staining: If desired, include DAPI or Hoechst in the secondary antibody solution or as a separate step.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The Golgi apparatus in control cells should appear as a compact, perinuclear structure, while in Brefeldin A-treated cells, the Golgi marker will be dispersed throughout the ER.[6][13][14]

Pulse-Chase Assay for Monitoring Protein Transport

This technique allows for the tracking of a cohort of newly synthesized proteins through the secretory pathway and demonstrates the BFA-induced block in ER-to-Golgi transport.

Materials:

-

Cultured cells

-

Pulse-labeling medium (methionine/cysteine-free medium)

-

[³⁵S]methionine/cysteine labeling mix

-

Chase medium (complete medium with excess unlabeled methionine and cysteine)

-

Brefeldin A

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific for the protein of interest

-

Protein A/G-agarose beads

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Cell Preparation: Plate cells and grow to near confluency.

-

Starvation: Wash the cells with PBS and then incubate in pre-warmed pulse-labeling medium for 15-30 minutes to deplete intracellular pools of methionine and cysteine.

-

Pulse Labeling: Replace the medium with pulse-labeling medium containing [³⁵S]methionine/cysteine and incubate for a short period (e.g., 5-10 minutes) to label newly synthesized proteins.

-

Chase: Aspirate the radioactive medium and wash the cells once with chase medium. Then, incubate the cells in chase medium. For the Brefeldin A-treated sample, add BFA to the chase medium at the desired concentration.

-

Time Points: At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes), place the plates on ice and wash the cells with ice-cold PBS.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer with protease inhibitors.

-

Immunoprecipitation: Clarify the lysates by centrifugation. Add the specific antibody to the supernatant and incubate to form antigen-antibody complexes. Precipitate the complexes using Protein A/G-agarose beads.

-

SDS-PAGE and Autoradiography: Wash the beads, elute the proteins, and separate them by SDS-PAGE. Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins.

-

Analysis: In control cells, the protein of interest will typically show a shift in molecular weight as it moves through the Golgi and undergoes glycosylation. In Brefeldin A-treated cells, the protein will remain in its ER-resident, unprocessed form.[15][16][17][18][19]

In Vitro Arf Guanine Nucleotide Exchange Factor (GEF) Assay

This assay directly measures the ability of a GEF to catalyze the exchange of GDP for GTP on Arf1 and can be used to assess the inhibitory effect of Brefeldin A.

Materials:

-

Purified recombinant Arf1 protein

-

Purified recombinant GEF (e.g., the Sec7 domain of GBF1)

-

[α-³²P]GTP or fluorescently labeled GTP analog (e.g., MANT-GTP)

-

Non-hydrolyzable GTP analog (e.g., GTPγS) for stable loading

-

GDP

-

Reaction buffer (containing Mg²⁺)

-

Brefeldin A

-

Nitrocellulose filters and vacuum filtration apparatus (for radioactive assay)

-

Fluorometer (for fluorescence assay)

Procedure (using a radioactive label):

-

Loading Arf1 with GDP: Incubate purified Arf1 with an excess of GDP to ensure it is in the inactive state.

-

GEF Reaction: Set up the reaction mixture containing reaction buffer, purified Arf1-GDP, and the GEF.

-

Initiate Exchange: Add [α-³²P]GTP to initiate the nucleotide exchange reaction.

-

Brefeldin A Inhibition: For the inhibitor condition, pre-incubate the Arf1-GDP and GEF with Brefeldin A before adding the radiolabeled GTP.

-

Time Points: At various time points, take aliquots of the reaction and stop the reaction by adding an excess of cold GDP and placing on ice.

-

Filter Binding: Pass the reaction aliquots through nitrocellulose filters. Arf1-bound [α-³²P]GTP will be retained on the filter, while free nucleotide will pass through.

-

Quantification: Wash the filters and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Analysis: Plot the amount of [α-³²P]GTP bound to Arf1 over time. In the presence of an active GEF, the rate of GTP binding will be significantly higher than the intrinsic exchange rate of Arf1 alone. Brefeldin A will inhibit the GEF-catalyzed exchange.[20][21][22][23][24]

Conclusion

Brefeldin A remains a powerful and widely used tool for dissecting the mechanisms of protein transport in eukaryotic cells. Its well-characterized, uncompetitive inhibition of Arf1 activation at the Golgi membrane provides a specific and reversible means to disrupt the early secretory pathway. By understanding its precise molecular mechanism of action and utilizing the experimental approaches outlined in this guide, researchers can continue to leverage Brefeldin A to uncover new insights into the complex and dynamic processes of intracellular trafficking. The dual mechanism involving both the Arf1-GEF complex and CtBP1/BARS highlights the multifaceted effects of this potent fungal metabolite on cellular function.

References

- 1. Brefeldin A - Wikipedia [en.wikipedia.org]

- 2. Brefeldin A acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Brefeldin A induced dose-dependent changes to Golgi structure and function in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissection of membrane dynamics of the ARF-guanine nucleotide exchange factor GBF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamics of GBF1, a Brefeldin A-sensitive Arf1 exchange factor at the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding site of brefeldin A at the interface between the small G protein ADP-ribosylation factor 1 (ARF1) and the nucleotide-exchange factor Sec7 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. molbiolcell.org [molbiolcell.org]

- 15. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simple in vitro assay of Arf GAPs and preparation of Arf proteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro assays of Arf1 interaction with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]

Brefeldin A: A Technical Guide to its Discovery, Mechanism, and Application

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Brefeldin A (BFA), a macrocyclic lactone produced by various fungi, has become an indispensable tool in cell biology for dissecting the intricate network of intracellular protein trafficking. Its profound and reversible effects on the Golgi apparatus have provided invaluable insights into the dynamic nature of the secretory pathway. This technical guide provides a comprehensive overview of the discovery and scientific history of Brefeldin A, its mechanism of action, and detailed protocols for its application in research. Quantitative data on its biological effects are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this remarkable molecule.

Discovery and Scientific History

Brefeldin A was first isolated in 1958 by V.L. Singleton from the fungus Penicillium decumbens and was initially named "decumbin".[1] A few years later, it was independently isolated from Penicillium brefeldianum, leading to its current name.[1] Initial interest in Brefeldin A was modest due to its weak antiviral and antifungal activities.[2] However, a seminal discovery in 1985 by Takatsuki and Tamura, who demonstrated its potent ability to block protein transport from the endoplasmic reticulum (ER) to the Golgi complex, revitalized research interest.[2] This discovery established Brefeldin A as a crucial tool for studying the secretory pathway.

Subsequent research elucidated that BFA's primary target is a guanine nucleotide exchange factor (GEF) for the ADP-ribosylation factor 1 (ARF1) GTPase.[2][3] This interaction prevents the activation of ARF1, a key regulator of vesicle formation, leading to the dramatic collapse of the Golgi apparatus into the ER.[2][4] The reversibility of BFA's effects has made it particularly useful for synchronizing protein transport and studying the reassembly of the Golgi complex.[5][6]

Mechanism of Action

Brefeldin A exerts its effects by targeting the interface between ARF1 and its guanine nucleotide exchange factor, GBF1 (Golgi-specific BFA-resistant GEF 1).[7][8] The mechanism can be summarized in the following steps:

-

Binding to the ARF1-GDP-GBF1 Complex: BFA does not bind to ARF1-GDP or GBF1 alone. Instead, it stabilizes a transient intermediate complex formed between ARF1 in its inactive GDP-bound state and the Sec7 domain of GBF1.[9][10] This uncompetitive inhibition is a key feature of its mechanism.[4]

-

Inhibition of Guanine Nucleotide Exchange: By trapping this abortive complex, BFA prevents the exchange of GDP for GTP on ARF1, thus keeping ARF1 in its inactive state.[11][12]

-

Blockade of COPI Coat Recruitment: Activated, GTP-bound ARF1 is required for the recruitment of the COPI coat protein complex to Golgi membranes.[3] The inactivation of ARF1 by BFA prevents this recruitment.

-

Inhibition of Vesicle Budding: The COPI coat is essential for the budding of vesicles that mediate both anterograde (ER-to-Golgi) and retrograde (intra-Golgi and Golgi-to-ER) transport.[2]

-

Golgi Disassembly: The inhibition of anterograde transport and the continuation of retrograde tubulation lead to a rapid and dramatic redistribution of Golgi membranes and resident proteins into the endoplasmic reticulum.[6][13] This results in the apparent "disappearance" of the Golgi apparatus as a distinct organelle.[14]

Quantitative Data on Brefeldin A's Effects

The biological activity of Brefeldin A is concentration and cell-type dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Brefeldin A

| Cell Line | Effect Measured | IC50 Value | Reference |

| HCT 116 | Inhibition of protein transport | 0.2 µM | [15] |

| A-375 | Antiproliferative activity | 0.039 µM | [4] |

| A549 | Antiproliferative activity | 0.056 µM | [4] |

| Bel-7402 | Antiproliferative activity | 0.024 µM | [4] |

Table 2: Concentration-Dependent Effects on Protein Secretion and Golgi Morphology

| Concentration | Cell Type | Effect | Reference |

| 0.125 µg/mL | Rat pancreatic acinar cells | Half-maximal inhibition of intracellular protein transport. | [14] |

| 0.5 µg/mL | Madin-Darby canine kidney (MDCK) cells | No significant effect on total protein secretion; selective inhibition of apical protein secretion. | [16] |

| 0.5 µg/mL | Rat pancreatic acinar cells | Nearly complete inhibition of protein transport; Golgi fragmentation into vesicles. | [14] |

| 1-10 µg/mL | General cell culture | Commonly used working concentration for blocking protein transport. | [17][18] |

| 10 µg/mL | Rat pancreatic acinar cells | Disappearance of Golgi vesicles and relocation of TGN38 to the ER. | [14] |

| 10 µg/mL | Madin-Darby canine kidney (MDCK) cells | Reduction of total protein secretion to ~70% of control. | [16] |

| 30 µg/mL | Madin-Darby canine kidney (MDCK) cells | Reduction of total protein secretion to ~25% of control. | [16] |

Table 3: Kinetics of Brefeldin A-Induced Golgi Disassembly

| Time Point | Observation in living cells | Reference |

| < 30 seconds | Dissociation of a 110-kD peripheral membrane protein from the Golgi. | [19] |

| 4-5 minutes | Dramatic increase in Golgi tubule formation. | [1] |

| 5-10 minutes | Persistence of a dynamic Golgi tubule network. | [1] |

| 15-30 seconds | Rapid emptying of Golgi contents into the ER following tubulation. | [1] |

| 60 minutes | Recognizable mini-Golgi stacks appear after BFA washout in tobacco BY-2 cells. | [20][21] |

| 120 minutes | Increased numbers of dividing Golgi stacks observed after BFA washout in tobacco BY-2 cells. | [20][21] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments using Brefeldin A. Researchers should optimize these protocols for their specific cell types and experimental systems.

Inhibition of Protein Secretion for Intracellular Protein Accumulation

This protocol is designed for accumulating a protein of interest within the ER for subsequent detection by methods like Western blotting or immunofluorescence.

Materials:

-

Cultured cells

-

Complete culture medium

-

Brefeldin A stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (for Western blotting) or fixative (for immunofluorescence)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of Brefeldin A in pre-warmed complete culture medium at the desired final concentration (typically 1-10 µg/mL).[17] Include a vehicle-only (e.g., DMSO) control.

-

Remove the existing medium from the cells and replace it with the BFA-containing medium or the control medium.

-

Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.[17] The optimal incubation time will depend on the protein of interest and the experimental goals.

-

For Western Blotting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer with protease inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for protein analysis.

-

-

For Immunofluorescence:

Immunofluorescence Staining of the Golgi Apparatus after BFA Treatment

This protocol allows for the visualization of Golgi morphology changes induced by Brefeldin A.

Materials:

-

Cells grown on coverslips

-

Complete culture medium

-

Brefeldin A stock solution

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization/blocking buffer (e.g., 0.1% saponin, 10% fetal calf serum in PBS)[23]

-

Primary antibody against a Golgi marker (e.g., GM130, Giantin)

-

Fluorophore-conjugated secondary antibody

-

Mounting medium

Procedure:

-

Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.

-

Treat the cells with Brefeldin A at the desired concentration and for the desired time as described in Protocol 4.1. Include a control group.

-

Fix the cells by aspirating the medium and adding 4% PFA in PBS for 15-20 minutes at room temperature.[22]

-

Wash the coverslips three times with PBS.

-

Permeabilize and block non-specific antibody binding by incubating the coverslips in permeabilization/blocking buffer for 30-45 minutes.[23]

-

Incubate the coverslips with the primary antibody diluted in the permeabilization/blocking buffer for 1 hour at room temperature.

-

Wash the coverslips three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in the permeabilization/blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the coverslips three times with PBS.

-

Mount the coverslips on microscope slides using a suitable mounting medium.

-

Visualize the Golgi apparatus using a fluorescence microscope.

Conclusion

Brefeldin A remains a cornerstone of cell biology research, offering a powerful and reversible means to investigate the secretory pathway. Its well-defined mechanism of action, targeting the ARF1-GBF1 interface, provides a specific tool to probe the regulation of vesicle transport and organelle dynamics. The quantitative data and detailed protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize Brefeldin A in their studies, furthering our understanding of fundamental cellular processes. As research continues, Brefeldin A and its analogs may also hold promise for therapeutic applications, particularly in oncology, due to their apoptosis-inducing properties.[24]

References

- 1. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reconstitution of brefeldin A-induced golgi tubulation and fusion with the endoplasmic reticulum in semi-intact chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid redistribution of Golgi proteins into the ER in cells treated with brefeldin A: evidence for membrane cycling from Golgi to ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The membrane‐tethering protein p115 interacts with GBF1, an ARF guanine‐nucleotide‐exchange factor | EMBO Reports [link.springer.com]

- 8. molbiolcell.org [molbiolcell.org]

- 9. pnas.org [pnas.org]

- 10. Brefeldin A acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brefeldin A inhibits Golgi membrane-catalysed exchange of guanine nucleotide onto ARF protein [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of a brefeldin A-inhibited guanine nucleotide-exchange protein for ADP ribosylation factor (ARF) 1 and ARF3 that contains a Sec7-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brefeldin A induced dose-dependent changes to Golgi structure and function in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Brefeldin A [wahoo.cns.umass.edu]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Golgi Regeneration after Brefeldin A Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Golgi regeneration after brefeldin A treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rupress.org [rupress.org]

- 24. Forskolin inhibits and reverses the effects of brefeldin A on Golgi morphology by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Brefeldin A: An In-depth Technical Guide to its Application as a Protein Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology and drug development for its potent and reversible inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This technical guide provides a comprehensive overview of Brefeldin A, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its use, and its impact on key signaling pathways.

Core Mechanism of Action

Brefeldin A's primary mode of action is the disruption of the anterograde transport of newly synthesized proteins and lipids from the ER to the Golgi complex.[4] This is achieved by targeting a crucial component of the vesicular transport machinery.

The molecular target of BFA is the ADP-ribosylation factor 1 (ARF1), a small GTPase that regulates the recruitment of coat proteins to Golgi membranes.[2][3] Specifically, BFA inhibits the guanine nucleotide exchange factor (GEF) responsible for activating ARF1.[2] By preventing the exchange of GDP for GTP on ARF1, BFA effectively locks ARF1 in its inactive, GDP-bound state.[2]

This inactivation of ARF1 prevents the assembly of the COPI coat protein complex on the membranes of the ER-Golgi intermediate compartment (ERGIC) and cis-Golgi cisternae.[5] The lack of COPI-coated vesicles halts anterograde transport. Concurrently, retrograde transport from the Golgi to the ER continues, leading to a dramatic and rapid collapse of the cis-, medial-, and in some cases, trans-Golgi cisternae into the ER, forming a hybrid ER-Golgi compartment.[6][7] This effect is generally reversible upon removal of the drug.[6]

Data Presentation: Quantitative Effects of Brefeldin A

The efficacy of Brefeldin A can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Brefeldin A in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HCT 116 | Colon Cancer | 0.2 | ATPase inhibition |

| A-375 | Melanoma | 0.039 | Antiproliferative |

| A549 | Lung Cancer | 0.04 | Antiproliferative |

| Bel-7402 | Liver Cancer | 0.024 | Antiproliferative |

| DU-145 | Prostate Cancer | Not specified | Not specified |

| MCF7 | Breast Cancer | Not specified | Not specified |

Data compiled from multiple sources.[1][8]

Table 2: Concentration-Dependent Effects of Brefeldin A on Protein Transport

| Concentration | Effect | Cell Type |

| 0.125 µg/mL | Half-maximal inhibition of intracellular protein transport | Rat pancreatic acinar cells |

| 0.5 µg/mL | Nearly complete inhibition of protein transport | Rat pancreatic acinar cells |

| 1-5 µg/mL | Commonly used concentration for complete disruption of the Golgi apparatus in cultured cells | Various |

| 10 µg/mL | Prolonged treatment can induce apoptosis | Various |

Data compiled from multiple sources.[3][6]

Table 3: Time-Course of Brefeldin A's Effects

| Time Point | Event |

| < 5 minutes | Onset of Golgi tubulation and disassembly.[9] |

| 15-30 minutes | Complete redistribution of Golgi proteins to the ER in many cell types.[6] |

| 15-30 minutes (post-washout) | Reversibility of Golgi disruption at lower concentrations (e.g., 0.5 µg/mL).[6] |

| 1-2 hours (post-washout) | Longer recovery times for higher concentrations (e.g., 5-10 µg/mL).[6] |

| > 4 hours | Potential for induction of the Unfolded Protein Response (UPR) and apoptosis with prolonged exposure. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Brefeldin A (BFA) Action.

Caption: BFA-induced Unfolded Protein Response (UPR).

Caption: Immunofluorescence Workflow with BFA.

Experimental Protocols

Protocol 1: Immunofluorescence Staining to Visualize BFA-Induced Golgi Dispersal

This protocol describes how to visualize the effects of Brefeldin A on the Golgi apparatus and ER morphology using immunofluorescence.

Materials:

-

Cultured cells grown on coverslips

-

Complete cell culture medium

-

Brefeldin A stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies:

-

Golgi marker: anti-GM130 (e.g., rabbit polyclonal)

-

ER marker: anti-Calreticulin (e.g., mouse monoclonal)

-

-

Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach 60-70% confluency.

-

Prepare working concentrations of Brefeldin A in pre-warmed complete culture medium (e.g., 1, 5, and 10 µg/mL). Include a vehicle control (DMSO) at the same final concentration as the highest BFA treatment.

-

Aspirate the old medium and add the BFA-containing or control medium to the cells.

-

Incubate for the desired time (e.g., 30 minutes, 1 hour, 2 hours) at 37°C in a CO2 incubator.

-

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking and Antibody Incubation:

-

Add blocking buffer to the cells and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Dilute the primary antibodies (anti-GM130 and anti-Calreticulin) in blocking buffer according to the manufacturer's recommendations.

-

Aspirate the blocking buffer and add the diluted primary antibodies to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

-

Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI or Hoechst stain for 5 minutes to label the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using a drop of mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the Golgi (e.g., green channel), ER (e.g., red channel), and nuclei (e.g., blue channel).

-

Analyze the images for changes in Golgi morphology (fragmentation and dispersal) and co-localization of Golgi markers with ER markers in BFA-treated cells compared to control cells.

-

Protocol 2: Pulse-Chase Analysis of Protein Transport Inhibition by Brefeldin A

This protocol uses a pulse-chase experiment with a model protein, the Vesicular Stomatitis Virus G (VSV-G) protein, to monitor the effect of Brefeldin A on protein transport through the secretory pathway.

Materials:

-

Cells expressing a temperature-sensitive variant of VSV-G (tsO45-G)

-

Complete cell culture medium

-

Methionine/Cysteine-free medium

-

[³⁵S]methionine/cysteine labeling mix

-

Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

-

Brefeldin A stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-VSV-G antibody

-

Protein A/G-agarose beads

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Procedure:

-

Cell Culture and Temperature Shift:

-

Culture cells expressing tsO45-G at the permissive temperature (32°C).

-

Shift the cells to the restrictive temperature (40°C) for several hours to accumulate newly synthesized tsO45-G in the ER.

-

-

Pulse Labeling:

-

Wash the cells with pre-warmed methionine/cysteine-free medium.

-

Incubate the cells in methionine/cysteine-free medium for 30 minutes at 40°C to deplete intracellular pools of these amino acids.

-

Add [³⁵S]methionine/cysteine labeling mix to the medium and incubate for a short period (the "pulse," e.g., 10-15 minutes) at 40°C to label the newly synthesized tsO45-G in the ER.

-

-

Chase and BFA Treatment:

-

Aspirate the labeling medium and wash the cells with pre-warmed chase medium.

-

Add chase medium to the cells. Divide the cells into two groups: one with Brefeldin A (e.g., 5 µg/mL) and a control group with the vehicle (DMSO).

-

Shift the cells to the permissive temperature (32°C) to allow the tsO45-G protein to exit the ER.

-

Collect cell lysates at different time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Immunoprecipitation and Analysis:

-

Lyse the cells at each time point with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate the VSV-G protein from the lysates using an anti-VSV-G antibody and Protein A/G-agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager.

-

-

Data Interpretation:

-

Analyze the electrophoretic mobility of the VSV-G protein. In the control cells, the protein will shift to a higher molecular weight as it moves through the Golgi and undergoes glycosylation.

-

In the BFA-treated cells, the VSV-G protein should remain at its lower, ER-resident molecular weight, demonstrating the block in ER-to-Golgi transport.

-

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of Brefeldin A.

Materials:

-

Cultured cells

-

96-well plates

-

Complete cell culture medium

-

Brefeldin A stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

-

BFA Treatment:

-

Prepare serial dilutions of Brefeldin A in complete culture medium.

-

After allowing the cells to adhere overnight, replace the medium with the BFA-containing medium. Include vehicle controls.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Aspirate the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each BFA concentration relative to the vehicle control.

-

Plot the cell viability against the BFA concentration to determine the IC50 value.

-

Impact on Key Signaling Pathways

Brefeldin A's disruption of the secretory pathway has significant downstream effects on cellular signaling.

-

Unfolded Protein Response (UPR): The accumulation of unfolded and misfolded proteins in the ER due to the BFA-induced transport block is a potent trigger of the UPR.[10][11] This complex signaling network attempts to restore ER homeostasis by upregulating chaperones and ER-associated degradation (ERAD) components.[10] However, prolonged ER stress can lead to the induction of apoptosis.[2]

-

ER-Associated Degradation (ERAD): The ERAD pathway is responsible for the retro-translocation of misfolded proteins from the ER to the cytosol for degradation by the proteasome. While initially a protective response to ER stress, overwhelming the ERAD machinery can contribute to BFA-induced cytotoxicity.

-

STING Signaling: Brefeldin A has been shown to inhibit the type I interferon (IFN) response by blocking the trafficking of the STING (stimulator of interferon genes) protein from the ER to the ER-Golgi intermediate compartment (ERGIC).[1][12] This prevents the activation of downstream signaling molecules like TBK1 and IRF3, which are crucial for IFN production.[1][12]

Conclusion

Brefeldin A remains a powerful and widely used tool for dissecting the mechanisms of protein transport and for studying the consequences of its disruption. Its well-characterized mechanism of action, coupled with its reversible nature, allows for precise temporal control in experiments. This technical guide provides a foundation for the effective use of Brefeldin A in research and drug development, offering quantitative data for experimental design and detailed protocols for key applications. Researchers should, however, always optimize concentrations and incubation times for their specific cell types and experimental systems.

References

- 1. lerner.ccf.org [lerner.ccf.org]

- 2. Brefeldin A, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. African Swine Fever Virus Structural Protein p17 Inhibits cGAS-STING Signaling Pathway Through Interacting With STING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulse-chase transport analysis of decay accelerating factor (DAF) from the ER to the Golgi - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Uncoupling of brefeldin a-mediated coatomer protein complex-I dissociation from Golgi redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the action of Brefeldin A on Sec7-stimulated membrane-recruitment and GDP/GTP exchange of Arf proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of ARF1*Sec7 complexed with Brefeldin A and its implications for the guanine nucleotide exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reconstitution of Brefeldin A–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

The Molecular Target of Brefeldin A in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Penicillium brefeldianum, is a powerful and widely utilized tool in cell biology for its profound and reversible effects on the secretory pathway. This technical guide provides a comprehensive overview of the molecular targets of BFA in mammalian cells, its mechanism of action, and the downstream cellular consequences. We delve into the quantitative aspects of BFA's activity, provide detailed experimental protocols for studying its effects, and visualize the intricate signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers employing BFA in their studies and for professionals involved in the development of drugs targeting cellular trafficking pathways.

The Primary Molecular Targets of Brefeldin A

The primary molecular targets of Brefeldin A in mammalian cells are a specific subset of large guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases. These BFA-sensitive GEFs are crucial regulators of vesicular trafficking. The three main targets identified are:

-

GBF1 (Golgi-specific Brefeldin A-resistance factor 1): Predominantly localized to the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC), GBF1 is a key regulator of COPI-mediated retrograde transport from the Golgi to the endoplasmic reticulum (ER) and intra-Golgi transport.[1]

-

BIG1 (Brefeldin A-inhibited Guanine nucleotide-exchange factor 1): BIG1 and its close homolog BIG2 are involved in trafficking events at the trans-Golgi network (TGN) and endosomes.[2]

-

BIG2 (Brefeldin A-inhibited Guanine nucleotide-exchange factor 2): Similar to BIG1, BIG2 functions at later stages of the secretory and endocytic pathways.

These proteins all contain a conserved catalytic Sec7 domain, which is the site of both their GEF activity and their interaction with BFA.[3][4][5][6]

Mechanism of Action: Uncompetitive Inhibition

Brefeldin A employs an unusual mechanism of uncompetitive inhibition. Instead of binding to the GEF alone or competing with the ARF substrate, BFA binds to and stabilizes a transient, abortive intermediate complex consisting of the Sec7 domain of the GEF, the ARF protein in its inactive GDP-bound state (ARF-GDP), and the magnesium ion.[3][4][5][6][7][8]

This stabilization of the ARF-GDP-Sec7-BFA complex prevents the dissociation of GDP, which is a prerequisite for the binding of GTP and the subsequent activation of the ARF protein. By locking the GEF in this non-productive state, BFA effectively depletes the pool of active, GTP-bound ARF proteins at the Golgi membranes.[3][4][5][6]

The lack of active ARF-GTP has profound consequences for vesicular trafficking, as ARF-GTP is essential for the recruitment of coat proteins, such as COPI, to the Golgi membranes to initiate the formation of transport vesicles.

Quantitative Data on Brefeldin A Activity

The following tables summarize the quantitative data available for the effects of Brefeldin A in mammalian cells.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of Protein Secretion | |||

| IC50 | ~10 µg/ml | MDCK cells | [9] |

| IC50 | ~30 µg/ml | MDCK cells | [9] |

| Effective Concentration | 2.5 µg/ml | Rat hepatocytes | [10] |

| Effective Concentration | 0.1 - 1 µg/ml | Rat glioma C6 cells | [11] |

| Golgi Apparatus Disassembly | |||

| Effective Concentration | 10 µg/ml | MDCK cells | [9] |

| Effective Concentration | 5 µg/ml | Human skin fibroblasts | [12] |

| Effective Concentration | 2.5 µg/ml | Rat hepatocytes | [10] |

| Inhibition of ARF-GEF Activity | |||

| IC50 (ATPase activity) | ~0.2 µM | In vitro |

Note: The binding affinity (Kd) of Brefeldin A to the ARF-GDP-GEF complex has not been precisely determined due to the transient nature of this complex.

Cellular Consequences of Brefeldin A Treatment

The inhibition of ARF-GEF activity by BFA triggers a cascade of dramatic and well-characterized cellular events:

-

Disassembly of the Golgi Apparatus: The most striking effect of BFA is the rapid and reversible collapse of the Golgi complex.[13][14][15] The inhibition of COPI vesicle formation halts retrograde trafficking within the Golgi and from the Golgi to the ER. This leads to the formation of long, unbranched tubules that extend from the Golgi cisternae and eventually fuse with the endoplasmic reticulum, resulting in the redistribution of Golgi-resident proteins and lipids into the ER.[13][14][15]

-

Blockade of the Secretory Pathway: By preventing the formation of transport vesicles at the Golgi, BFA effectively blocks the anterograde transport of newly synthesized proteins and lipids from the ER to the Golgi and beyond. This leads to the accumulation of secretory proteins in the ER.[10][16]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of proteins in the ER lumen due to the secretion block causes ER stress, which in turn activates the unfolded protein response (UPR).[1][17] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Signaling Pathways and Experimental Workflows

Signaling Pathway: BFA-mediated Inhibition of Secretion

Caption: BFA inhibits secretion by stabilizing an abortive ARF-GDP-GEF complex.

Signaling Pathway: BFA-induced Unfolded Protein Response (UPR)

Caption: BFA induces the UPR by causing ER stress.

Experimental Workflow: Generation of BFA-Resistant Cell Lines

Caption: Workflow for generating BFA-resistant cell lines.

Detailed Experimental Protocols

Generation of Brefeldin A-Resistant Mammalian Cell Lines

This protocol describes a general method for generating BFA-resistant cell lines through chemical mutagenesis and selection.

Materials:

-

Parental mammalian cell line (e.g., CHO, HeLa)

-

Complete culture medium

-

Ethyl methanesulfonate (EMS)

-

Brefeldin A (BFA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cloning cylinders or limiting dilution supplies

-

Multi-well culture plates

Procedure:

-

Cell Culture: Culture the parental cell line in complete medium to ~70-80% confluency.

-

Mutagenesis:

-

Treat the cells with a mutagenic agent such as EMS (e.g., 200-400 µg/ml) for 16-24 hours. The optimal concentration and duration of EMS treatment should be determined empirically to achieve ~50% cell killing.

-

Wash the cells thoroughly with PBS to remove the mutagen.

-

Allow the cells to recover and the mutations to be fixed by culturing in fresh complete medium for 48-72 hours.

-

-

Selection:

-

Plate the mutagenized cells at a low density in complete medium containing a selective concentration of BFA (e.g., 1 µg/ml).[18][19] The optimal selective concentration should be determined beforehand by performing a dose-response curve on the parental cell line.

-

Replace the selective medium every 3-4 days.

-

-

Isolation of Resistant Colonies:

-

After 2-3 weeks, BFA-resistant colonies should become visible.

-

Isolate individual colonies using cloning cylinders or by limiting dilution into 96-well plates.

-

-

Expansion and Characterization:

-

Expand the isolated clones into individual cell lines.

-

Characterize the BFA resistance of each clone by determining the IC50 for BFA in a cell viability assay and by observing Golgi morphology via immunofluorescence in the presence of high concentrations of BFA.

-

In Vitro ARF GEF Assay

This protocol outlines a method to measure the GEF activity of a purified Sec7 domain-containing protein and its inhibition by BFA.

Materials:

-

Purified recombinant ARF1 protein

-

Purified recombinant Sec7 domain of the GEF of interest

-

Brefeldin A

-

Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate) or radioactively labeled GTP

-

GTP

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Fluorometer or scintillation counter

Procedure:

-

Loading ARF1 with Mant-GDP:

-

Incubate ARF1 with a molar excess of Mant-GDP in the assay buffer for 1 hour at 30°C to allow for nucleotide exchange.

-

Remove excess unbound Mant-GDP by gel filtration.

-

-

GEF Assay:

-

In a microplate well, add the assay buffer, Mant-GDP-loaded ARF1, and the desired concentration of BFA (or vehicle control).

-

Initiate the reaction by adding the purified Sec7 domain.

-

Immediately start monitoring the decrease in Mant fluorescence (excitation ~360 nm, emission ~440 nm) over time as Mant-GDP is exchanged for unlabeled GTP from the buffer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the fluorescence decay curve.

-

Plot the reaction rates against different concentrations of BFA to determine the IC50 value.

-

Immunofluorescence Staining for Golgi Disassembly

This protocol details the steps for visualizing the Golgi apparatus in BFA-treated cells using immunofluorescence.

Materials:

-

Mammalian cells grown on coverslips

-

Brefeldin A

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., GM130, Giantin)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with the desired concentration of BFA (e.g., 5 µg/ml) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[20]

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Antibody Staining:

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope, capturing the distribution of the Golgi marker and the nucleus. In untreated cells, the Golgi will appear as a compact, perinuclear structure, while in BFA-treated cells, it will appear dispersed throughout the cytoplasm and eventually co-localize with ER markers.[13][14][22]

-

Photoaffinity Labeling for BFA Target Identification

This protocol provides a conceptual framework for identifying the direct binding partners of BFA using photoaffinity labeling.

Materials:

-

A photoactivatable and clickable analog of Brefeldin A

-

Mammalian cells or cell lysate

-

UV light source (e.g., 365 nm)

-

Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligand)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

-

Probe Incubation: Incubate live cells or cell lysate with the photoaffinity BFA probe.

-

UV Crosslinking: Expose the samples to UV light to covalently crosslink the probe to its binding partners.

-

Lysis and Click Chemistry:

-

Lyse the cells (if applicable).

-

Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne or azide group on the BFA probe.

-

-

Affinity Purification:

-

Incubate the lysate with streptavidin beads to capture the biotin-tagged protein-probe complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Identification of Binding Partners:

-

Elute the bound proteins from the beads.

-

Identify the proteins by SDS-PAGE followed by Western blotting with antibodies against candidate proteins (e.g., GBF1, BIG1, BIG2) or by mass spectrometry for unbiased identification.

-

Conclusion

Brefeldin A remains an indispensable tool for dissecting the mechanisms of protein trafficking and organelle dynamics in mammalian cells. Its specific targeting of a subset of ARF-GEFs—GBF1, BIG1, and BIG2—through a unique uncompetitive mechanism provides a powerful means to acutely and reversibly perturb the secretory pathway. Understanding the molecular basis of BFA's action, its quantitative effects, and the experimental methodologies to study its impact is crucial for its effective application in research and for leveraging this knowledge in the development of novel therapeutic strategies targeting cellular transport processes. This guide provides a foundational resource for researchers and professionals working in this exciting and dynamic field.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Dual specificity of the interfacial inhibitor brefeldin a for arf proteins and sec7 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brefeldin A acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of ARF1*Sec7 complexed with Brefeldin A and its implications for the guanine nucleotide exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Arf, Sec7 and Brefeldin A: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding site of brefeldin A at the interface between the small G protein ADP-ribosylation factor 1 (ARF1) and the nucleotide-exchange factor Sec7 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brefeldin A inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Golgi tubule traffic and the effects of brefeldin A visualized in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. invivogen.com [invivogen.com]

- 17. Unfolded protein response and cell death after depletion of brefeldin A-inhibited guanine nucleotide-exchange protein GBF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation and characterization of mutant CHO cell lines with compartment-specific resistance to brefeldin A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. arigobio.com [arigobio.com]

- 22. Golgi Regeneration after Brefeldin A Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]

The Reversibility of Brefeldin A's Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Eupenicillium brefeldianum, is a widely utilized tool in cell biology research due to its profound yet generally reversible effects on the secretory pathway.[1][2] BFA's primary mechanism of action involves the inhibition of a subset of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor 1 (ARF1) GTPase.[3] This inhibition prevents the activation of ARF1, a key regulator of vesicle formation, leading to a rapid and dramatic disruption of the Golgi apparatus and a blockage of protein transport from the endoplasmic reticulum (ER) to the Golgi.[1][2][3] Understanding the kinetics and mechanisms of recovery from BFA treatment is crucial for its application in studying membrane trafficking, Golgi dynamics, and the cellular stress response. This guide provides a comprehensive overview of the reversibility of BFA's effects, including quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathways.

Mechanism of Action and Reversibility

Brefeldin A targets the ARF1 GTPase cycle, a critical control point in the formation of COPI-coated vesicles, which are responsible for retrograde transport from the Golgi to the ER and intra-Golgi transport. BFA stabilizes an abortive complex between ARF1-GDP and its GEF, preventing the exchange of GDP for GTP.[3] This leads to the inactivation of ARF1 and the subsequent failure to recruit COPI coat proteins to Golgi membranes. The consequences are twofold: a blockage of anterograde transport from the ER and a massive retrograde movement of Golgi components back into the ER, resulting in the apparent "collapse" of the Golgi apparatus.[1][2]

Crucially, the effects of BFA are, in most cell types, fully reversible upon removal of the drug.[1][2][4][5][6] The washout of BFA allows for the reactivation of ARF1, the re-recruitment of COPI to membranes, and the subsequent reassembly of the Golgi apparatus from components that emerge from the ER. This process of Golgi biogenesis provides a powerful experimental system to study the principles of organelle formation and maintenance.

Quantitative Analysis of Recovery from Brefeldin A Treatment

The kinetics of recovery from BFA treatment can vary depending on the cell type, the concentration of BFA used, and the duration of the treatment. Below are tables summarizing quantitative data on the reassembly of the Golgi apparatus and the recovery of protein secretion following BFA washout.

Table 1: Kinetics of Golgi Apparatus Reassembly After Brefeldin A Washout

| Cell Type | BFA Treatment | Time Point After Washout | Observation | Reference |

| Tobacco BY-2 Cells | 10 µg/mL for 2 hours | 20 minutes | Appearance of small, individual cisternae. | [4] |

| 60 minutes | Recognizable mini-Golgi stacks, positive for COPI components, become visible. | [4][5] | ||

| 120 minutes | Golgi stacks may overshoot their normal size before undergoing division. | [4][5] | ||

| 180 minutes | Golgi stacks return to their typical morphology and size. | [4] | ||

| Mammalian (NRK) Cells | 5 µg/mL for 30 seconds | 5 minutes | Reassociation of the 110-kD Golgi peripheral membrane protein with the Golgi apparatus and recovery of Golgi structure. | [7] |

| Mammalian (generic) | Not specified | 10 minutes | Complete recovery of Golgi enzymes from the ER. | [8] |

Table 2: Kinetics of Protein Secretion Recovery After Brefeldin A Washout

| Cell Type | BFA Treatment | Time Point After Washout | Observation | Reference |

| Sycamore Maple Cells | 2.5-7.5 µg/mL | 120 minutes | Disappearance of structural changes and resumption of protein secretion. | |

| Yeast (S. cerevisiae erg6 mutant) | Not specified (<40 min exposure) | Not specified | The effects on the secretory pathway were reversible. | [6] |

| Mammalian (BHK-21) | Not specified | Not specified | Rapid and reversible inhibition of cell surface transport of VSV G protein. | [9] |

Experimental Protocols

Brefeldin A Washout and Immunofluorescence for Golgi Reassembly

This protocol details the steps to visualize the reassembly of the Golgi apparatus following BFA treatment using immunofluorescence microscopy.

Materials:

-

Cells grown on sterile glass coverslips

-

Complete cell culture medium

-

Brefeldin A stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies against Golgi markers (e.g., anti-GM130, anti-Giantin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

BFA Treatment:

-

Dilute the BFA stock solution in pre-warmed complete medium to the desired final concentration (e.g., 5 µg/mL).

-

Remove the existing medium from the cells and add the BFA-containing medium.

-

Incubate the cells at 37°C for the desired duration (e.g., 30-60 minutes).

-

-

BFA Washout and Recovery:

-

Aspirate the BFA-containing medium.

-

Wash the cells three to five times with a generous volume of pre-warmed complete medium to ensure complete removal of BFA.

-

After the final wash, add fresh, pre-warmed complete medium.

-

Incubate the cells at 37°C to allow for Golgi reassembly. Fix cells at various time points after washout (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a confocal or widefield fluorescence microscope.

-

Quantify Golgi reassembly by measuring the intensity and area of the Golgi marker staining at different time points.

-

VSV-G Transport Assay to Monitor Recovery of Protein Secretion

This assay uses a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSV-G tsO45) to synchronously track the recovery of anterograde protein transport after BFA washout.

Materials:

-

Cells grown in culture dishes

-

VSV-G tsO45 virus stock

-

Complete cell culture medium

-

Brefeldin A stock solution

-

Cycloheximide (protein synthesis inhibitor)

-

Cell surface biotinylation kit (e.g., Sulfo-NHS-SS-Biotin)

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-VSV-G antibody

Procedure:

-

Infection and VSV-G Accumulation in the ER:

-

Infect cells with VSV-G tsO45 at a permissive temperature (e.g., 32°C) for a short period.

-

Shift the cells to a restrictive temperature (e.g., 40°C) to accumulate newly synthesized VSV-G in the ER.

-

-

BFA Treatment:

-

While at the restrictive temperature, treat the cells with BFA (e.g., 5 µg/mL) for 30-60 minutes.

-

-

BFA Washout and Transport Initiation:

-

Wash out the BFA as described in the previous protocol.

-

Shift the cells to the permissive temperature (32°C) to allow the folded VSV-G to exit the ER. Add cycloheximide to prevent new protein synthesis.

-

-

Time Course of Cell Surface Delivery:

-

At various time points after the temperature shift (e.g., 0, 30, 60, 90, 120 minutes), perform cell surface biotinylation on ice to label proteins that have reached the plasma membrane.

-

Lyse the cells and incubate the lysates with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.

-

Elute the proteins from the beads.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-VSV-G antibody.

-

Quantify the amount of VSV-G at the cell surface at each time point to determine the kinetics of secretion recovery.

-

Signaling Pathways and Their Reversibility

BFA's Impact on the ARF1 Cycle and its Reversal

The primary signaling event disrupted by BFA is the activation of ARF1. The recovery from BFA treatment is initiated by the dissociation of BFA from the ARF1-GDP-GEF complex, allowing the GEF to catalyze the exchange of GDP for GTP on ARF1.

BFA-Induced ER Stress and the Unfolded Protein Response (UPR)

The blockage of ER-to-Golgi transport by BFA leads to the accumulation of newly synthesized proteins in the ER, causing ER stress and activating the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis. Upon BFA washout and the resumption of protein transport, the ER stress is alleviated, and the UPR is deactivated.

Experimental Workflow for Studying BFA Reversibility

The following diagram outlines a general workflow for investigating the reversibility of BFA's effects on cellular processes.

Conclusion

The reversible nature of Brefeldin A's effects makes it an invaluable tool for dissecting the dynamic processes of the secretory pathway. By understanding the kinetics and mechanisms of recovery from BFA-induced disruption, researchers can effectively utilize this compound to study Golgi biogenesis, protein trafficking, and the cellular response to ER stress. The protocols and data presented in this guide provide a framework for designing and interpreting experiments aimed at elucidating these fundamental cellular processes. As with any experimental system, it is crucial to consider cell-type specific differences and to carefully optimize experimental conditions to obtain robust and reproducible results.

References

- 1. Rapid redistribution of Golgi proteins into the ER in cells treated with brefeldin A: Evidence for membrane cycling from Golgi to ER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid redistribution of Golgi proteins into the ER in cells treated with brefeldin A: evidence for membrane cycling from Golgi to ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of brefeldin A on transport of secretory and lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Golgi Regeneration after Brefeldin A Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Golgi regeneration after brefeldin A treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brefeldin A reversibly blocks early but not late protein transport steps in the yeast secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Brefeldin A redistributes resident and itinerant Golgi proteins to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Post-Golgi membrane traffic: brefeldin A inhibits export from distal Golgi compartments to the cell surface but not recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Brefeldin A in Intracellular Cytokine Staining

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to using Brefeldin A for intracellular cytokine staining (ICS), a critical technique for analyzing cytokine production at the single-cell level. These protocols and application notes are intended for professionals in research and drug development.

Introduction

Intracellular cytokine staining followed by flow cytometry is a powerful method for identifying and quantifying cytokine-producing cells within a heterogeneous population. A key step in this process is the retention of newly synthesized cytokines within the cell, preventing their secretion into the extracellular medium. Brefeldin A is a widely used inhibitor of protein transport that facilitates the intracellular accumulation of cytokines, making them detectable by fluorescently labeled antibodies.[1][2][3]

Principle of the Assay

Brefeldin A is a fungal metabolite that reversibly blocks protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][4] It achieves this by inhibiting a guanine nucleotide exchange factor (GEF) called GBF1, which is crucial for the formation of COPI-coated vesicles that transport proteins from the ER to the Golgi.[4] This disruption of the secretory pathway leads to the accumulation of newly synthesized proteins, including cytokines, within the ER and cis-Golgi compartments.[1][4] This intracellular trapping of cytokines is essential for their subsequent detection by flow cytometry.

Mechanism of Action of Brefeldin A

Data Presentation

Recommended Concentrations of Brefeldin A

| Cell Type | Brefeldin A Concentration | Incubation Time | Notes |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1-10 µg/mL | 4-6 hours | Concentration and time should be optimized for specific cytokines. |

| Mouse Splenocytes | 5-10 µg/mL | 4-6 hours | Higher concentrations may be required for some mouse strains. |

| Cultured Cell Lines (e.g., Jurkat, HEK293) | 1-5 µg/mL | 2-4 hours | Generally more sensitive to Brefeldin A than primary cells. |

Comparison of Brefeldin A and Monensin

| Feature | Brefeldin A | Monensin |